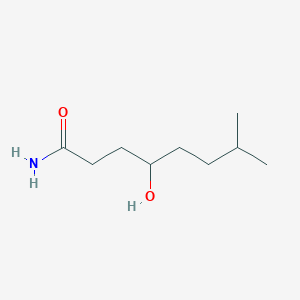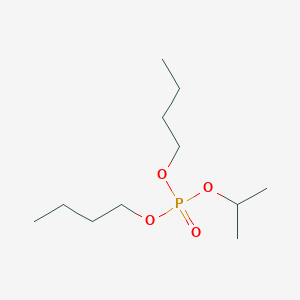
Dibutyl propan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl propan-2-yl phosphate is an organophosphorus compound with the molecular formula C₁₁H₂₅O₄P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phosphate ester structure, which includes two butyl groups and a propan-2-yl group attached to the phosphate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl propan-2-yl phosphate can be synthesized through the esterification of phosphoric acid with butanol and isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dibutyl propan-2-yl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphoric acid, butanol, isopropanol, and various substituted phosphate esters .
Scientific Research Applications
Dibutyl propan-2-yl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibutyl propan-2-yl phosphate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the propan-2-yl group.
Diethyl propan-2-yl phosphate: Contains ethyl groups instead of butyl groups.
Triphenyl phosphate: A different phosphate ester with phenyl groups instead of alkyl groups.
Uniqueness: Dibutyl propan-2-yl phosphate is unique due to its specific combination of butyl and propan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other phosphate esters may not be as effective .
Properties
CAS No. |
60140-72-9 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
dibutyl propan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-5-7-9-13-16(12,15-11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
InChI Key |
GYOFULXHEQUYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


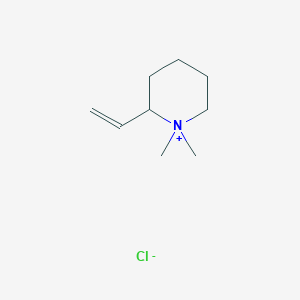
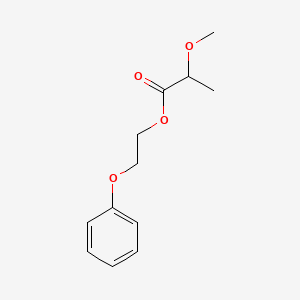
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
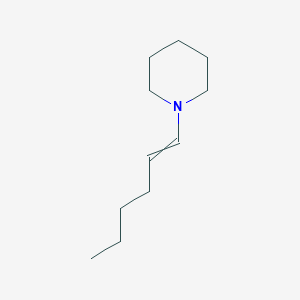
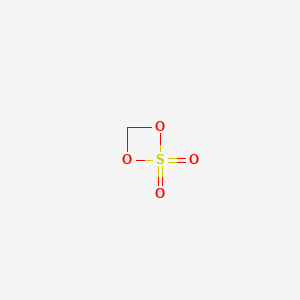
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
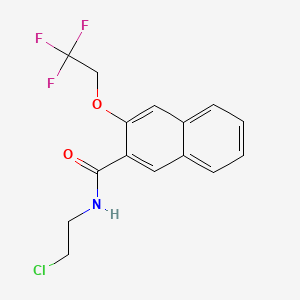
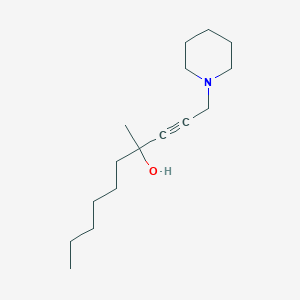
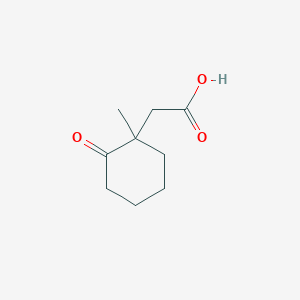
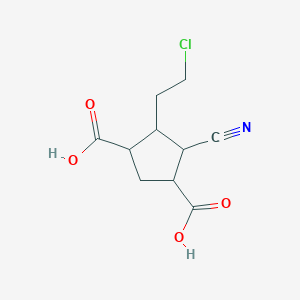
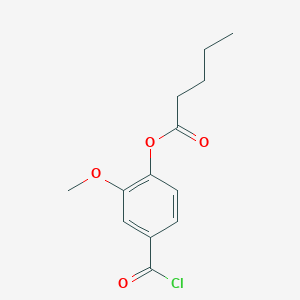
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
